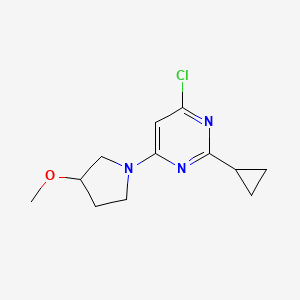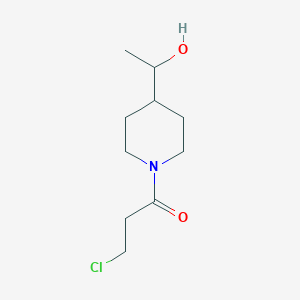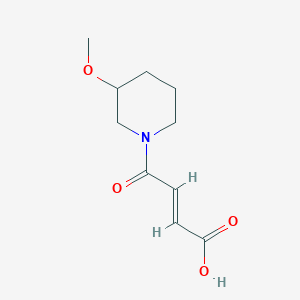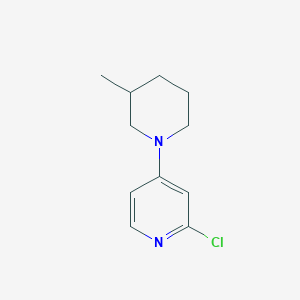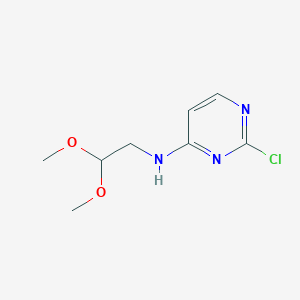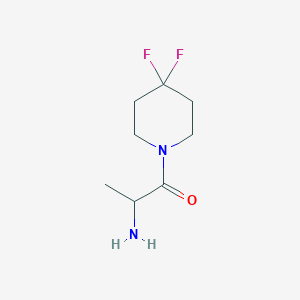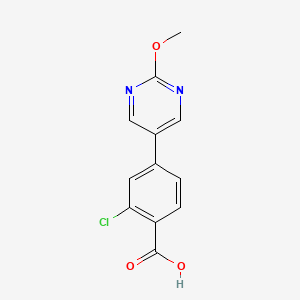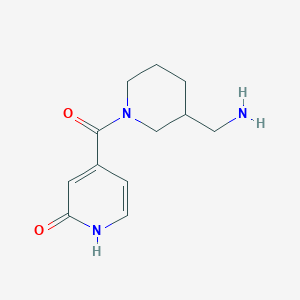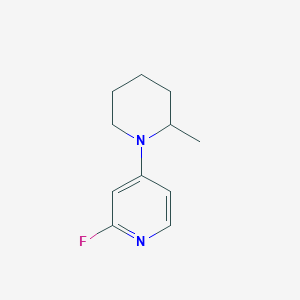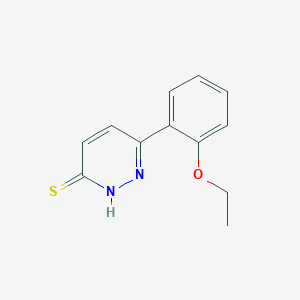![molecular formula C9H16O2Si B1531763 (3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol CAS No. 2166212-38-8](/img/structure/B1531763.png)
(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol
Übersicht
Beschreibung
(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol, also known as (3S,4R)-4-[2-(TMS)ethynyl]oxolan-3-ol, is a new chemical compound that has recently been studied in the scientific community. This compound has been found to have potential uses in the field of biochemistry and physiology, as well as potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Protection of Terminal Ethynyl Groups in Grignard Syntheses
One of the earliest documented applications involves the protection of terminal ethynyl groups in Grignard syntheses. The trimethylsilyl group, as in the related compound "(p-bromophenylethynyl)-trimethylsilane", is utilized to protect the ethynyl group during the formation of Grignard reagents. This method facilitates the synthesis of complex molecules such as p-ethynylbenzoic acid with significant yields, highlighting the compound's role in enhancing synthetic efficiency and yield in organic synthesis Eaborn, C., Thompson, A. R., & Walton, D. (1967).
Oxidation of Alcohols and Ethers
The compound has been studied for its efficiency in oxidizing alcohols and ethers to their corresponding carbonyl compounds. The presence of trimethylsilyl and tetrahydropyranyl ethers in this context suggests its potential in facilitating oxidation reactions under mild and heterogeneous conditions, leading to high yields. This property is critical for the synthesis and modification of organic molecules, especially in fine chemical and pharmaceutical manufacturing Shirini, F., Zolfigol, M., & Abedini, M. (2008).
Synthesis of Functionalized Oxazoles
Another significant application is in the synthesis of functionalized oxazoles, where the compound serves as a starting material. Through a multi-step process involving bis(trimethylsilyl)acetylene and acrylic acid derivatives, a variety of oxazoles can be synthesized. This method emphasizes the role of the compound in constructing heterocyclic structures, which are prevalent in many biologically active molecules and pharmaceuticals Pankova, A. S., Stukalov, A. Y., & Kuznetsov, M. (2015).
Construction of Molecular Wires
The compound also finds application in the construction of molecular wires, demonstrating its utility in materials science. Oligo(3-ethylthiophene-ethynylene)s synthesized from related trimethylsilyl-protected ethynyl thiophene demonstrate the potential for creating conductive oligomers. These molecular wires could play crucial roles in the development of molecular electronic devices, offering a pathway toward the miniaturization and enhancement of electronic component performance Pearson, D., Schumm, J. S., & Tour, J. (1994).
Eigenschaften
IUPAC Name |
(3S,4R)-4-(2-trimethylsilylethynyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2Si/c1-12(2,3)5-4-8-6-11-7-9(8)10/h8-10H,6-7H2,1-3H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHKXGJXWMACCX-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1COCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)C#C[C@@H]1COC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



